molecular formula C26H27ClN4O4 B2761130 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-31-7

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2761130
M. Wt: 494.98
InChI Key: QCQYBBBIDDSWNG-UHFFFAOYSA-N
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Description

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C26H27ClN4O4 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds containing piperazine/morpholine moieties, similar to the structure of interest, have been synthesized and characterized for various purposes. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This synthesis showcases the utility of these moieties in constructing complex molecules with potential biological activities, indicating the importance of such structures in synthetic organic chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Anticancer Research

Derivatives of piperazine and morpholine have been evaluated for their anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and evaluated them for anticancer activity, showing that specific derivatives exhibited good activity against various cancer cell lines. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Kumar, Kumar, Roy, & Sondhi, 2013).

Antimicrobial Applications

Compounds featuring piperazine and morpholine groups have also been synthesized for antimicrobial studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with morpholine or methyl piperazine as amine components and screened them for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Luminescent Materials

Piperazine substituted naphthalimide compounds, akin to the structure of interest, have been studied for their luminescent properties and potential in photo-induced electron transfer applications. Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds and analyzed their fluorescence spectra, demonstrating applications in sensing and luminescent materials (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c27-19-4-3-5-20(16-19)28-8-10-30(11-9-28)26(34)25(33)22-17-31(23-7-2-1-6-21(22)23)18-24(32)29-12-14-35-15-13-29/h1-7,16-17H,8-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYBBBIDDSWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

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